1-(3-Hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)8-5-11(15)13(7-8)9-3-2-4-10(14)6-9/h2-4,6,8,14H,5,7H2,1H3 |
InChI Key |
SBPFKSNHZXFSTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Aminophenol with Itaconic Acid
The foundational synthesis involves the cyclocondensation of 3-aminophenol with itaconic acid (methylidenesuccinic acid) to form the pyrrolidine-3-carboxylic acid scaffold. In a representative procedure, 3-aminophenol (1.09 g, 10 mmol) and itaconic acid (1.30 g, 10 mmol) are refluxed in water for 6–8 hours, yielding 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a pale-yellow solid (yield: 72–78%). The reaction proceeds via Michael addition of the amine to the α,β-unsaturated carbonyl, followed by intramolecular cyclization (Figure 1).
Reaction Conditions:
- Solvent: Water or ethanol/water mixtures
- Temperature: 80–100°C
- Catalysts: None required (proton transfer via aqueous medium)
The crude product is purified via recrystallization from ethanol, with purity >95% confirmed by HPLC.
Cyclization Under Acidic Conditions
Alternative protocols employ hydrochloric acid (HCl) to accelerate cyclization. For example, 3-aminophenol (10 mmol) is treated with itaconic acid (10 mmol) in 6 M HCl at 50°C for 12 hours, followed by oxidation with hydrogen peroxide (H₂O₂, 30%, 5 mL) to stabilize the lactam ring. This method enhances reaction efficiency, reducing time to 4–6 hours with yields of 85–90%.
Critical Parameters:
- Acid concentration: 4–6 M HCl optimal for protonating the carbonyl group
- Oxidant: H₂O₂ (0.5–1.0 equiv.) prevents over-oxidation of the phenolic moiety
Esterification of the Carboxylic Acid Intermediate
The methyl ester is synthesized via Fischer esterification. 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (5.0 g, 20 mmol) is refluxed with methanol (100 mL) and concentrated sulfuric acid (1.0 mL) for 8–12 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1), with completion indicated by the disappearance of the carboxylic acid spot (Rf = 0.25).
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Methanol volume | 20–100 mL per gram substrate | Max yield at 50 mL/g |
| H₂SO₄ concentration | 1–5% v/v | Optimal at 2% |
| Temperature | 60–80°C | 80°C preferred |
The ester is isolated via vacuum distillation of excess methanol, followed by neutralization with NaHCO₃ and extraction with ethyl acetate (yield: 88–92%).
One-Pot Synthesis via Simultaneous Cyclization and Esterification
Advanced methods combine cyclization and esterification in a single step. A mixture of 3-aminophenol (10 mmol), itaconic acid (10 mmol), and methanol (50 mL) is treated with H₂SO₄ (2 mL) under reflux for 24 hours. This approach bypasses isolation of the carboxylic acid intermediate, achieving an overall yield of 68–75%.
Trade-offs:
- Reduced purity (85–90%) due to side products (e.g., dimethyl itaconate)
- Requires column chromatography (silica gel, ethyl acetate/hexane) for purification
Green Chemistry Approaches
Recent innovations employ ionic liquids (e.g., [BMIM][HSO₄]) as dual solvent-catalysts. In a typical procedure, 3-aminophenol and itaconic acid are heated in [BMIM][HSO₄] at 90°C for 3 hours, followed by esterification with methanol (Table 1).
Table 1: Comparison of Catalytic Systems
| Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 12 | 88 | 95 |
| [BMIM][HSO₄] | 6 | 82 | 97 |
| p-Toluenesulfonic acid | 10 | 85 | 93 |
Ionic liquids enhance reaction rates and reduce waste, though cost remains a limitation for industrial scaling.
Analytical Characterization
Synthetic batches are validated using:
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 7.20–7.05 (m, 4H, Ar-H), 4.15 (dd, 1H, J = 8.5 Hz, CH), 3.65 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂), 2.70–2.55 (m, 2H, CH₂).
- HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
- Melting Point : 158–160°C (lit. 159°C).
Challenges and Mitigation Strategies
- Phenolic Oxidation : The 3-hydroxyphenyl group is prone to oxidation during esterification. Use of nitrogen atmospheres and antioxidants (e.g., BHT) reduces degradation.
- Lactam Hydrolysis : Prolonged exposure to acidic conditions may hydrolyze the pyrrolidinone ring. Reaction times are optimized to ≤12 hours.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 1-(3-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid. These compounds have shown promise against Gram-positive pathogens and drug-resistant fungi, addressing a significant public health concern regarding antimicrobial resistance.
- In Vitro Studies : Research demonstrated that certain derivatives exhibit structure-dependent antimicrobial activity. For example, modifications to the phenyl ring significantly influenced the efficacy against multidrug-resistant bacterial strains .
- Mechanism of Action : The antimicrobial effects are linked to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, which is critical for the survival of pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, particularly focusing on non-small cell lung adenocarcinoma (A549 cells).
- Cell Viability Assays : Studies utilizing MTT assays revealed that the compound significantly reduces cell viability in a dose-dependent manner. The presence of specific substituents on the phenyl ring enhanced this effect, indicating that structural modifications can optimize anticancer activity .
- Comparative Analysis : When compared to standard chemotherapeutics like cisplatin, certain derivatives demonstrated comparable or superior cytotoxic effects against cancer cells, suggesting their potential as alternative therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Position of Hydroxyl Group
- 1-(2-Hydroxyphenyl) analogs : Substitution at the 2-position (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester) introduces steric and electronic differences. The 2-hydroxyl group may engage in intramolecular hydrogen bonding, altering solubility and reactivity compared to the 3-hydroxyl isomer .
b. Halogen and Alkyl Substituents
- 5-Chloro-2-hydroxyphenyl derivative (CAS 35309-35-4): The chloro group increases molecular weight (MW: 270.05 g/mol) and lipophilicity (logP ≈ 1.8), which may enhance membrane permeability .
Ester Group Modifications
- Ethyl ester analogs : Replacing the methyl ester with ethyl (e.g., ethyl 4-hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) increases hydrophobicity (logP ↑0.5–1.0) but may slow hydrolysis in vivo .
Heterocyclic Hybrids
- Hydrazone and carbohydrazide derivatives : Condensation with aromatic aldehydes or diketones (e.g., 2,4-pentanedione) yields pyrazole or pyrrole hybrids. For example, dimethylpyrazole derivatives exhibit distinct ¹H-NMR signals (δ 6.23 ppm for CH groups), confirming heterocyclic ring formation . These hybrids often show improved antioxidative and antimicrobial activities compared to the parent ester .
Physicochemical and Spectral Properties
- Thermal properties : The target compound melts at 145–146°C , whereas bulkier analogs (e.g., 3,5-dichloro derivatives) show higher melting points (160–165°C) due to increased crystallinity .
Biological Activity
1-(3-Hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (CAS: 101626-19-1) is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol, this compound features a pyrrolidine ring and a phenolic hydroxyl group, which may enhance its biological interactions and efficacy in various applications.
Synthesis
The synthesis of this compound typically involves several reactions, including the formation of the pyrrolidine core and subsequent modifications to introduce the hydroxyl and carboxylic acid moieties. The methyl ester form improves solubility and bioavailability, making it a suitable candidate for biological studies.
Anticancer Activity
Research has indicated significant anticancer properties for this compound, particularly against A549 human lung adenocarcinoma cells. In vitro studies have shown that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent. For example, treatment with the compound at a concentration of 100 µM resulted in a viability reduction of approximately 63.4% compared to untreated controls (p < 0.05) .
Structure-Activity Relationship
The presence of the hydroxyl group on the phenyl ring is believed to enhance the compound's interaction with biological targets, contributing to its efficacy. Similar compounds, such as those with different substituents on the phenyl ring, have demonstrated varying degrees of activity. For instance, derivatives with chlorinated phenyl groups exhibited enhanced biological activity compared to their non-chlorinated counterparts .
Comparative Analysis
The following table summarizes structural analogs and their respective biological activities:
| Compound Name | Structure | Unique Features | Anticancer Activity |
|---|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Structure | Different hydroxyl positioning | Reduced A549 viability to 78% |
| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Structure | Chlorinated derivative | Reduced A549 viability to 21% |
| (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | Structure | Benzyl substitution | Variable pharmacokinetics |
Case Studies
In a study focusing on structure-dependent anticancer activity, several derivatives were tested against A549 cells. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity. For instance, the introduction of dichloro substitutions improved anticancer activity significantly compared to other modifications .
Summary of Findings
The following findings summarize the biological activities observed in various studies:
- Cytotoxicity : The compound demonstrates dose-dependent cytotoxicity against cancer cell lines.
- Mechanism of Action : Interaction studies suggest that the hydroxyl group enhances binding affinity to cellular targets.
- Potential Applications : Given its promising anticancer activity, further exploration into its mechanisms and potential therapeutic applications is warranted.
Q & A
Q. What in vitro assays are suitable for preliminary neuroactivity screening of this compound?
- Methodological Answer :
- Glutamate receptor modulation : Patch-clamp electrophysiology on hippocampal neurons.
- Antioxidant activity : DPPH radical scavenging assay or ROS detection in SH-SY5Y cells .
- Cytotoxicity profiling : MTT assay on primary astrocytes to exclude nonspecific toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
